solubility profile of (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid in DMSO and organic solvents
solubility profile of (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid in DMSO and organic solvents
An In-depth Technical Guide to the Solubility Profile of (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid in DMSO and Organic Solvents
Abstract
(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily for its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions. A comprehensive understanding of its solubility in various solvents is paramount for its effective application in synthesis, purification, formulation, and biological screening. This technical guide provides a detailed analysis of the structural attributes influencing the solubility of (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid. In the absence of specific published quantitative data for this compound, this guide offers a predicted solubility profile based on first principles and analog data. Crucially, it equips researchers with a robust, step-by-step experimental protocol for the precise determination of its solubility, ensuring reproducible and reliable results.
Introduction: The Significance of a Solubility Profile
The utility of a chemical reagent or a potential drug candidate is fundamentally linked to its behavior in various solvent systems. For (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid, its solubility profile dictates critical parameters such as reaction kinetics in homogeneous catalysis, the efficiency of crystallization and purification processes, and its bioavailability in pharmacological studies. The unique hybrid structure, combining a benzimidazole nucleus with a boronic acid moiety, presents a complex solubility landscape that warrants careful consideration.
Benzimidazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] Boronic acids, on the other hand, are invaluable in synthetic organic chemistry and are increasingly recognized for their therapeutic potential.[3][4] The combination of these two pharmacophores in one molecule makes understanding its fundamental physicochemical properties, like solubility, a critical first step for any research and development endeavor.
Physicochemical Properties and Predicted Solubility
The solubility of (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid is governed by the interplay of its three key structural components: the benzimidazole ring system, the C2-methyl group, and the C6-boronic acid group.
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Benzimidazole Core: This fused heterocyclic system is amphiprotic. The pyridine-type nitrogen (N3) can act as a hydrogen bond acceptor, while the pyrrole-type NH group (N1) can act as a hydrogen bond donor.[5] This dual character generally confers solubility in polar solvents.[1][5] The aromatic nature of the bicyclic ring also allows for π-π stacking interactions, which can influence crystal packing and, consequently, solubility.
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2-Methyl Group: The introduction of a small alkyl group like methyl at the 2-position generally increases the lipophilicity of the benzimidazole core.[6] This is expected to slightly decrease its solubility in highly polar solvents like water but may enhance solubility in less polar organic solvents.
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Boronic Acid Group (-B(OH)₂): This functional group is the primary driver of polarity. It is capable of strong hydrogen bonding, both as a donor (from the -OH groups) and as a Lewis acidic acceptor (at the vacant p-orbital of the boron atom).[4][7] This typically enhances solubility in polar protic solvents. However, boronic acids have a known propensity to undergo dehydration to form trimeric anhydrides called boroxines, which are significantly less polar and less soluble.[2] This equilibrium can complicate solubility measurements.
Logical Framework for Solubility Prediction
Caption: Factors influencing the solubility of the target compound.
Predicted Solubility Profile
Based on the analysis of the functional groups, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent selection in experimental work.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong hydrogen bond accepting capabilities of the solvent effectively solvate the N-H and -B(OH)₂ groups. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the benzimidazole and boronic acid moieties. Solubility likely decreases with increasing alcohol chain length.[6] |
| Ethers | THF, Dioxane | Moderate | Moderate polarity and hydrogen bond accepting ability. The hydrolysis of boronate esters to the corresponding boronic acid has been observed to be soluble in THF.[8] |
| Ketones | Acetone | Moderate | Good polarity and hydrogen bond accepting ability. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | Lower polarity limits effective solvation of the highly polar functional groups. |
| Aromatic | Toluene | Low | Primarily nonpolar interactions; insufficient to overcome the strong intermolecular forces in the solid state of the polar solute. |
| Aliphatic | Hexane, Heptane | Very Low / Insoluble | Nonpolar nature of the solvent cannot effectively solvate the polar benzimidazole boronic acid. |
Experimental Protocol for Quantitative Solubility Determination
To obtain definitive quantitative data, a systematic experimental approach is required. The OECD 105 Shake-Flask Method is a widely accepted and robust protocol for this purpose.[9][10][11]
Diagram of the Experimental Workflow
Caption: Workflow for the OECD 105 Shake-Flask solubility method.
Step-by-Step Methodology
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Preparation of Materials:
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(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid (ensure purity is characterized).
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High-purity organic solvents.
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Calibrated analytical balance.
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Glass flasks with airtight seals (minimum of 3 per solvent).
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Constant temperature shaker bath.
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Syringes and 0.22 µm syringe filters (chemically compatible with the solvent).
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Volumetric flasks and pipettes for dilutions.
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Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Equilibration:
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Add an excess amount of (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid to each flask. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 10-20 mg per mL of solvent).
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Accurately add a known volume of the test solvent to each flask.
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Seal the flasks securely and place them in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).
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Agitate the mixtures for a predetermined time. A 24-hour period is often sufficient, but a preliminary time-to-equilibrium study (e.g., sampling at 24, 48, and 72 hours) is recommended to ensure saturation has been reached.
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-
Sample Collection and Preparation:
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Stop agitation and allow the flasks to stand in the constant temperature bath for at least 24 hours to allow undissolved solids to settle.
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Carefully withdraw an aliquot of the clear supernatant using a syringe.
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Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter material. This step is critical to remove any fine particulates.
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Accurately dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the analytical method.
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Analytical Quantification (HPLC-UV):
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Method Development: Develop a reverse-phase HPLC method for the quantification of the analyte. A C18 column is a common starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier like acetonitrile.[12]
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Calibration: Prepare a series of calibration standards of known concentrations of (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid in the mobile phase.
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Analysis: Inject the diluted filtrate samples and the calibration standards onto the HPLC system.
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Calculation: Use the calibration curve to determine the concentration of the analyte in the diluted samples. Back-calculate to find the concentration in the original saturated solution. The solubility is reported as the average concentration from the replicate flasks, typically in units of mg/mL or mol/L.
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Discussion and Implications for Researchers
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The Challenge of Boroxine Formation: As previously mentioned, the potential for (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid to form its corresponding boroxine anhydride presents a significant challenge.[2] The formation of this less polar trimer will decrease the apparent solubility. It is crucial to be aware that the measured solubility represents the equilibrium between the monomeric boronic acid, the boroxine, and the solvated species. Analytical methods should ideally be able to distinguish between these forms if necessary.
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Impact on Synthetic Chemistry: In applications like the Suzuki-Miyaura reaction, high solubility in the reaction solvent (e.g., THF, dioxane) is desirable for achieving a homogeneous reaction mixture and maximizing reaction rates. If solubility is limited, a mixed-solvent system or higher temperatures may be required.
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Drug Development Considerations: For drug development professionals, poor solubility in both aqueous and organic media can be a major hurdle. The predicted low solubility in nonpolar solvents suggests potential challenges in formulating the compound for delivery across lipid membranes. Conversely, its predicted high solubility in polar solvents like DMSO is advantageous for initial in vitro screening assays.
Conclusion
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